molecular formula C10H14N2O2 B1437627 5-amino-N-ethyl-2-methoxybenzamide CAS No. 1071377-22-4

5-amino-N-ethyl-2-methoxybenzamide

Cat. No. B1437627
M. Wt: 194.23 g/mol
InChI Key: BCRRLZOTNPLEBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

Scientific Research Applications

1. Physical and Chemical Properties Analysis

Research by Sawale et al. (2016) on a similar compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, involved the study of its density and refractive index. These measurements help in understanding the physical and chemical properties of the compound, which are crucial for its applications in scientific research (Sawale, Kalyankar, George, & Deosarkar, 2016).

2. Metabolism and Transformation Studies

The work of Arita et al. (1970) sheds light on the transformation and excretion of 4-amino-5-chloro-N-[2-(diethylamino)-ethyl]-2-methoxybenzamide in biological systems, particularly in rabbits. This kind of research provides valuable insights into how the compound is metabolized and transformed within living organisms (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

3. Application in Drug Synthesis and Evaluation

Suzuki et al. (1998) synthesized and evaluated a series of compounds, including 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxyb enzamides, for their 5-hydroxytryptamine 4 (5-HT4) agonistic activities. This research indicates potential applications of similar compounds in the development of new drugs, especially for enhancing gastric motility (Suzuki, Imanishi, Itahana, Watanuki, Miyata, Ohta, Nakahara, Yamagiwa, & Mase, 1998).

4. Study of Drug Structure and Interaction

The structure of glibenclamide, a compound closely related to 5-amino-N-ethyl-2-methoxybenzamide, was investigated by Sanz et al. (2012). Understanding the structure of such compounds in both solution and solid state is vital for their application in pharmaceuticals and other scientific fields (Sanz, Claramunt, Alkorta, Sánchez-Sanz, & Elguero, 2012).

5. Identification of Metabolites in Biological Systems

Jones et al. (2005) identified metabolites of metoclopramide, a compound structurally similar to 5-amino-N-ethyl-2-methoxybenzamide, in cattle. Such studies are crucial for understanding the environmental impact and safety of these compounds (Jones, Blanton, & Bowen, 2005).

Safety And Hazards

The safety data sheet for a similar compound, benzamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and suspected of causing genetic defects .

properties

IUPAC Name

5-amino-N-ethyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12-10(13)8-6-7(11)4-5-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRRLZOTNPLEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-ethyl-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Yan, S Li, Y Wang, J Li, C Ma, Y Guo, L Zhang - Bioorganic Chemistry, 2022 - Elsevier
The purpose of this study was to evaluate the effect of GP inhibitor as a potential pharmaceutical target on MI/R injury. Four different structural types of novel compounds (I, II, III, and IV) …
Number of citations: 6 www.sciencedirect.com

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